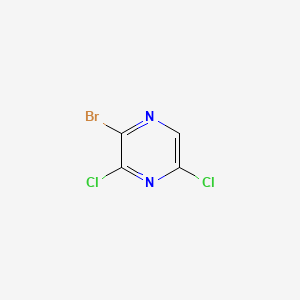

2-Bromo-3,5-dichloropyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

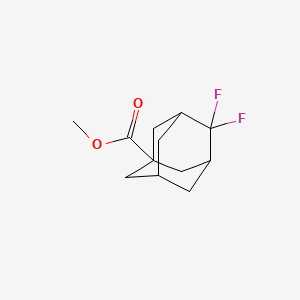

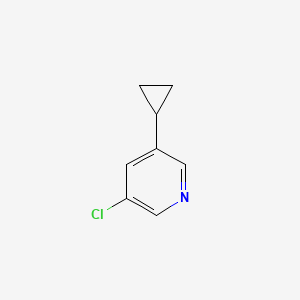

2-Bromo-3,5-dichloropyrazine is a chemical compound with the molecular formula C4HBrCl2N2 . It is used in various industrial processes and research .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions include the use of palladium diacetate and potassium carbonate in ethanol, water, and toluene at 50°C for 3 hours in an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H . The molecular weight of this compound is 227.87 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid or liquid . It has a molecular weight of 227.87 . The compound should be stored under an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, including those synthesized from 2-Bromo-3,5-dichloropyrazine, play a crucial role in medicinal chemistry due to their broad range of biological activities. These activities encompass anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Various synthetic methods involving condensation and cyclization have been developed to produce pyrazole-appended heterocyclic compounds, highlighting the importance of this compound as a synthon in organic synthesis (Dar & Shamsuzzaman, 2015).

Development of Pharmacologically Active Pyrazine Derivatives

Pyrazine derivatives have been identified for their diverse pharmacological properties, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. This underscores the significance of pyrazine cores, such as this compound, in the discovery and development of new therapeutic agents. The extensive patent review from 2008 to present demonstrates the ongoing interest and potential of pyrazine derivatives in drug development (Ferreira & Kaiser, 2012).

High Energy Density Materials (HEDM)

The research into high-nitrogen azine energetic materials, including pyrazine derivatives, highlights the application of this compound in the field of energy materials. These compounds exhibit potential in improving the burning rate and reducing the characteristic signal in propellants, as well as in enhancing the detonation performance of mixed explosives. The study of azine energetic compounds, therefore, presents a promising avenue for the development of advanced energetic materials (Yongjin & Ba Shuhong, 2019).

Control Strategies in Food Processing

The Maillard reaction (MR), a method for synthesizing pyrazines, is crucial in imparting desired flavors to food products. Studies focusing on the control strategies of pyrazines generation from the MR highlight the importance of this compound and related compounds in the food industry. These strategies aim at optimizing the formation of pyrazines to enhance the flavor profile of food products while minimizing the generation of harmful MR products (Yu et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-3,5-dichloropyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUUKMSFOYYAKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695948 |

Source

|

| Record name | 2-Bromo-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206249-40-2 |

Source

|

| Record name | 2-Bromo-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

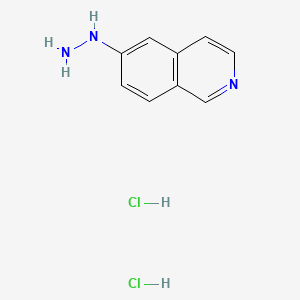

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

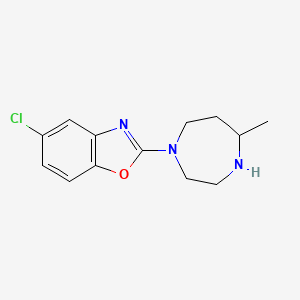

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)